molecular formula C18H19N7O2S B6443617 N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2548989-08-6

N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6443617
CAS No.: 2548989-08-6
M. Wt: 397.5 g/mol
InChI Key: WICRDFPQTJXULK-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of a purine derivative, a pyrrolidine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic synthesis. The process begins with the preparation of the purine derivative, followed by the formation of the pyrrolidine ring, and finally, the introduction of the benzothiazole moiety. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and protein binding due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine derivatives are known to be effective.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The purine derivative may bind to nucleotide receptors, while the pyrrolidine ring and benzothiazole moiety could interact with other proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(9-methylpurin-6-yl)piperidin-4-yl]methanesulfonamide
  • 3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine

Uniqueness

N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of a purine derivative, a pyrrolidine ring, and a benzothiazole moiety

Properties

IUPAC Name

N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-23-11-21-15-17(23)19-10-20-18(15)25-8-7-12(9-25)24(2)16-13-5-3-4-6-14(13)28(26,27)22-16/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICRDFPQTJXULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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